Cas no 206548-14-3 (Methyl 2-amino-5-bromo-3-methylbenzoate)
Methyl 2-amino-5-bromo-3-methylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-amino-5-bromo-3-methylbenzoate
- METHYL 2-AMINO-5-BROMO-3-METHYLBENZENECARBOXYLATE
- 2-Amino-5-bromo-3-methylbenzoic acid methyl ester
- 2-amino-3-methyl-5-bromobenzoic acid methyl ester
- 2-Amino-5-bromo-3-methyl-benzoic acid methyl ester
- AC1MC899
- CTK4E4791
- SBB099790
- SureCN759268
- Benzoic acid, 2-amino-5-bromo-3-methyl-, methyl ester
- NVJKMGDNYCDLGR-UHFFFAOYSA-N
- 6996AD
- methylaminobromomethylbenzenecarboxylate
- RP13927
- VZ32524
- SY035916
- AK123657
- EN300-2008384
- methyl2-amino-5-bromo-3-methylbenzoate
- DA-33038
- 11Y-0801
- methyl 2-amino-5-bromo-3-methyl-benzoate
- SCHEMBL759268
- DTXSID90376943
- AC-29545
- J-521926
- 206548-14-3
- CS-0035707
- SB35218
- A879514
- AKOS002677402
- 2-amino-3-methyl 5-bromobenzoic acid methyl ester
- MFCD06797379
-
- MDL: MFCD06797379
- Inchi: 1S/C9H10BrNO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
- InChI Key: NVJKMGDNYCDLGR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=O)OC)C(=C(C)C=1)N
Computed Properties
- Exact Mass: 242.98949g/mol
- Monoisotopic Mass: 242.98949g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 2.7
Experimental Properties
- Density: 1.506
- Melting Point: 57-58 ºC
- Boiling Point: 307.3±37.0℃ at 760 mmHg
Methyl 2-amino-5-bromo-3-methylbenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 062769-250mg |
Methyl 2-Amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 250mg |
£21.00 | 2022-02-28 | |
| Fluorochem | 062769-1g |
Methyl 2-Amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 1g |
£48.00 | 2022-02-28 | |
| Fluorochem | 062769-5g |
Methyl 2-Amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 5g |
£151.00 | 2022-02-28 | |
| Fluorochem | 062769-25g |
Methyl 2-Amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 25g |
£452.00 | 2022-02-28 | |
| Alichem | A019097061-5g |
Methyl 2-amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 5g |
$244.80 | 2023-09-02 | |
| Alichem | A019097061-10g |
Methyl 2-amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 10g |
$415.80 | 2023-09-02 | |
| Alichem | A019097061-25g |
Methyl 2-amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 25g |
$873.60 | 2023-09-02 | |
| Chemenu | CM251247-5g |
Methyl 2-amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 5g |
$224 | 2021-06-16 | |
| Chemenu | CM251247-10g |
Methyl 2-amino-5-bromo-3-methylbenzoate |
206548-14-3 | 95% | 10g |
$393 | 2021-06-16 | |
| ChemScence | CS-0035707-1g |
Methyl 2-amino-5-bromo-3-methylbenzoate |
206548-14-3 | 99.97% | 1g |
$47.0 | 2022-04-27 |
Methyl 2-amino-5-bromo-3-methylbenzoate Suppliers
Methyl 2-amino-5-bromo-3-methylbenzoate Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
Additional information on Methyl 2-amino-5-bromo-3-methylbenzoate
Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3): A Key Intermediate in Modern Pharmaceutical Research
Methyl 2-amino-5-bromo-3-methylbenzoate, identified by its CAS number 206548-14-3, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical chemistry. This compound, characterized by its brominated and methylated aromatic structure, serves as a crucial building block in the synthesis of various bioactive molecules. Its unique chemical properties make it particularly valuable in the development of novel therapeutic agents targeting a range of diseases.
The significance of Methyl 2-amino-5-bromo-3-methylbenzoate lies in its ability to undergo diverse chemical transformations, which are essential for constructing complex molecular architectures. In recent years, researchers have leveraged this compound to develop innovative strategies for drug discovery and development. One notable area of interest is its application in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The bromine and amino functional groups present in this molecule provide reactive sites that can be selectively modified, enabling the creation of highly specific inhibitors.
Recent advancements in medicinal chemistry have highlighted the role of Methyl 2-amino-5-bromo-3-methylbenzoate in the design of small-molecule drugs. For instance, studies have demonstrated its utility in generating potent antiviral agents. The benzoate moiety, in particular, is known to enhance drug solubility and bioavailability, making it an attractive scaffold for pharmacological applications. Moreover, the presence of both bromine and amino groups allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are widely employed in drug synthesis.
In addition to its role in anticancer and antiviral drug development, Methyl 2-amino-5-bromo-3-methylbenzoate has been explored in the creation of neuroprotective compounds. Emerging research suggests that derivatives of this compound exhibit promising effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. The ability to modify its structure while retaining key pharmacophoric elements has opened new avenues for therapeutic intervention. Researchers are particularly interested in how the bromine substituent influences binding affinity and metabolic stability, which are critical factors in drug design.
The synthesis of Methyl 2-amino-5-bromo-3-methylbenzoate itself is a testament to the ingenuity of organic chemists. Traditional synthetic routes often involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent methodologies have focused on more efficient and sustainable approaches, such as catalytic hydrogenation and microwave-assisted synthesis, which reduce reaction times and minimize waste. These advancements not only improve the accessibility of the compound but also align with global efforts to promote green chemistry principles.
The pharmacological potential of Methyl 2-amino-5-bromo-3-methylbenzoate extends beyond its direct use as a therapeutic agent. It serves as a valuable scaffold for structure-based drug design, allowing researchers to explore novel molecular interactions. Computational modeling techniques have been increasingly employed to predict how modifications to this compound can enhance its biological activity. By integrating experimental data with computational insights, scientists can accelerate the discovery process and identify lead compounds with optimized properties.
In conclusion, Methyl 2-amino-5-bromo-3-methylbenzoate (CAS No. 206548-14-3) represents a cornerstone in modern pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for developing innovative treatments across various therapeutic areas. As research continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in the pharmaceutical industry.
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